![molecular formula C5F11SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2<br>C12H12F11NO4S B13411918 2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester CAS No. 67584-60-5](/img/structure/B13411918.png)
2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester is a specialized chemical compound known for its unique properties and applications. This compound is part of a class of chemicals that are often used in various industrial and scientific applications due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester typically involves the esterification of 2-Propenoic acid with a suitable alcohol derivative. The reaction conditions often require a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete reaction. The process may also involve purification steps such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product. The production process is designed to be efficient and cost-effective, meeting the demands of various industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential use in biochemical assays and as a reagent in various biological experiments.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and other materials that require high stability and specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include various enzymatic reactions and interactions with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, methyl ester: A simpler ester of 2-Propenoic acid with different properties and applications.
2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester: Another fluorinated
Propriétés
Numéro CAS |
67584-60-5 |
|---|---|
Formule moléculaire |
C5F11SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2 C12H12F11NO4S |
Poids moléculaire |
475.28 g/mol |
Nom IUPAC |
2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H12F11NO4S/c1-6(2)7(25)28-5-4-24(3)29(26,27)12(22,23)10(17,18)8(13,14)9(15,16)11(19,20)21/h1,4-5H2,2-3H3 |
Clé InChI |
ADSKDYCFRLKFDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


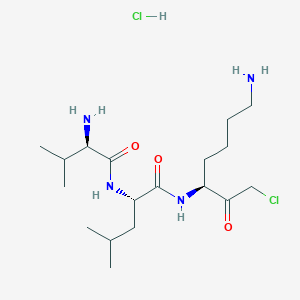
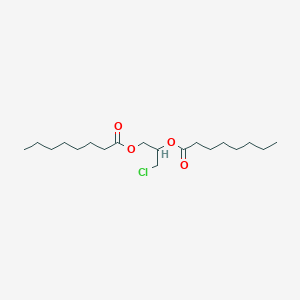
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)
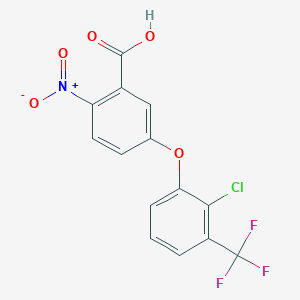
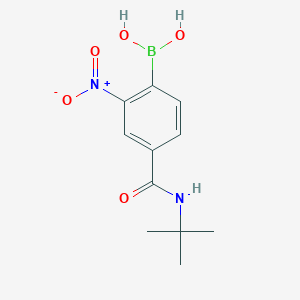
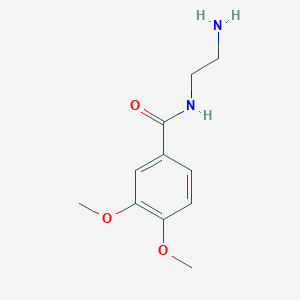

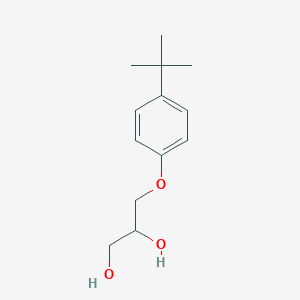
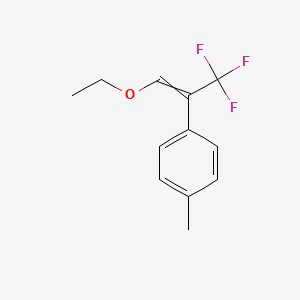
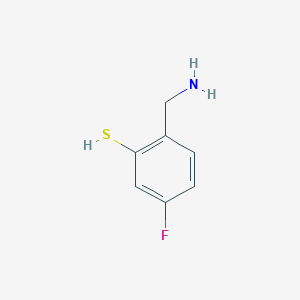
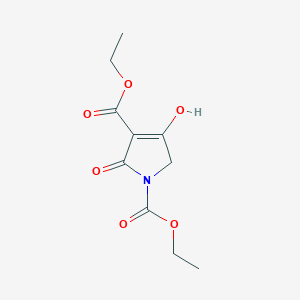
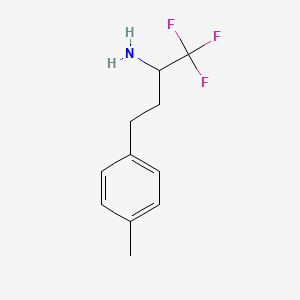
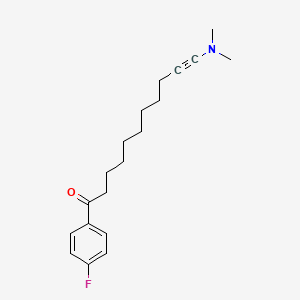
![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)
